2-(三氟甲硫基)甲苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

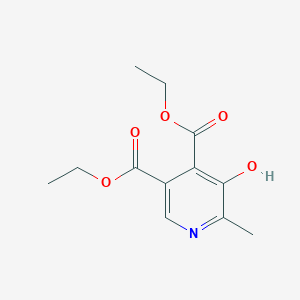

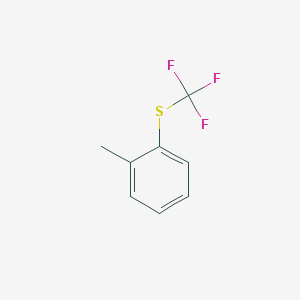

“2-(Trifluoromethylthio)toluene” is a chemical compound with the molecular formula C8H7F3S . It has an average mass of 192.201 Da and is used for research purposes.

Synthesis Analysis

The synthesis of “2-(Trifluoromethylthio)toluene” or similar compounds often involves complex organic reactions . For instance, the synthesis of thiophene derivatives, which are structurally similar to “2-(Trifluoromethylthio)toluene”, involves heterocyclization of various substrates .

Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethylthio)toluene” consists of 8 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, and 1 sulfur atom . The density of this compound is 1.25g/cm3 .

Chemical Reactions Analysis

The chemical reactions involving “2-(Trifluoromethylthio)toluene” or similar compounds can be complex and varied . For example, the trifluoromethylation of carbon-centered radical intermediates is a common reaction involving compounds with a trifluoromethyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Trifluoromethylthio)toluene” include a molecular weight of 192.201 Da and a density of 1.25g/cm3 . The boiling point is 123.7ºC at 760mmHg .

科学研究应用

- Application : This study explores the potential application of ionic liquids as hydrophobic modifiers for the adsorption of toluene under a high-humidity environment .

- Method : Hydrophobic activated carbons were prepared using 1-butyl-3-methylimidazolium hexafluorophosphate (BMIMPF 6) to adsorb toluene . The adsorption performance and mechanism of the resulting ionic liquid-modified activated carbon for toluene were evaluated .

- Results : The toluene adsorption capacity of BMIMPF 6 -AC-H was 1.53 times higher than that of original activated carbon, while the adsorption capacity for water vapor was only 37.30% of it at 27 °C and 77% RH .

- Application : Catalytic oxidation is an effective technology for toluene degradation as it oxidizes it to CO2 and does not deliver other pollutants to the environment .

- Method : Various factors that influence the catalytic activities, such as morphology and structure, preparation methods, specific surface area, relative humidity, and coke formation, are discussed .

- Results : This paper highlights the recent progressive advancement of the catalysts for toluene oxidation .

- Application : Trifluoromethyl sulfonyl chloride (CF 3 SO 2 Cl 1b) has been known as a useful source for the CF 3 radical .

- Method : Direct C–H trifluoromethylation of enamides 7 with CF 3 SO 2 Cl 1b by photoredox catalysis .

- Results : This is an intriguing reaction from the aspect of functionalization of enamides .

Adsorption of Toluene by Ionic Liquid-Modified AC in High-Humidity Exhaust Gas

Catalytic Oxidation of Toluene

Trifluoromethylation by Visible-Light-Driven Photoredox Catalysis

- Application : Trifluoromethyl (TFM, -CF3) groups have been incorporated into various FDA-approved drugs over the past 20 years . These drugs have been used for various diseases and disorders .

- Method : The specific methods of synthesis vary depending on the drug molecule. However, the common feature is the incorporation of the trifluoromethyl group into the drug molecule .

- Results : Numerous FDA-approved drugs containing trifluoromethyl groups have been developed and used successfully in the treatment of various diseases and disorders .

- Application : Trifluorotoluene is used as a synthetic intermediate in the production of pesticides and pharmaceuticals . A derivative of trifluorotoluene, 3-aminobenzotrifluoride, is the precursor to the herbicide fluometuron .

- Method : Trifluorotoluene is synthesized via nitration followed by reduction to meta-H2NC6H4CF3 .

- Results : The resulting 3-aminobenzotrifluoride is then converted to the herbicide fluometuron .

- Application : Trifluorotoluene is similar to dichloromethane in standard acylation, tosylation, and silylation reactions . It is used as a solvent in mild Lewis-acid catalyzed reactions, such as the Friedel-Crafts preparations .

- Method : Trifluorotoluene is used as a solvent in various organic reactions .

- Results : Trifluorotoluene has been found to be a useful alternative to dichloromethane, especially when conditions require higher boiling solvents .

FDA-Approved Trifluoromethyl Group-Containing Drugs

Trifluorotoluene as a Synthetic Intermediate

Trifluorotoluene as a Low Toxicity Alternative to Dichloromethane

未来方向

The trifluoromethyl group, which is present in “2-(Trifluoromethylthio)toluene”, is gaining importance in various fields such as pharmaceuticals, agrochemicals, and materials . This suggests that research and development involving “2-(Trifluoromethylthio)toluene” and similar compounds will continue to be a significant area of focus in the future .

属性

IUPAC Name |

1-methyl-2-(trifluoromethylsulfanyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3S/c1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOBUJQKSMQKPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541065 |

Source

|

| Record name | 1-Methyl-2-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethylthio)toluene | |

CAS RN |

1736-75-0 |

Source

|

| Record name | 1-Methyl-2-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)